4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid
Overview
Description
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is a chemical compound with the linear formula C11H15BO4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid involves several reactions. One of the common methods is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed direct arylation . Other reactions involved in the synthesis include the palladium-catalyzed stereoselective Heck-type reaction and the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .Molecular Structure Analysis
The molecular structure of 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is represented by the linear formula C11H15BO4 . The molecular weight of this compound is 222.05 g/mol.Chemical Reactions Analysis
The chemical reactions involving 4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid include the Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and the palladium-catalyzed stereoselective Heck-type reaction . These reactions are highly effective in the synthesis of this compound .Scientific Research Applications
Bioorthogonal Chemistry
- Summary of the Application : This compound is used in the synthesis of unsymmetrical and 3-monosubstituted tetrazines . Tetrazines are important tools in the field of bioorthogonal chemistry .
- Methods of Application : A general, one-pot method is described for converting (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines . These versatile intermediates were applied as a platform for the synthesis of unsymmetrical tetrazines via Pd-catalyzed cross-coupling .
- Results or Outcomes : The method enables the development of new tetrazines possessing a favorable combination of kinetics, small size, and hydrophilicity . The chemistry was applied to a broad range of aliphatic and aromatic ester precursors and to the synthesis of heterocycles including BODIPY fluorophores and biotin . In addition, a series of tetrazine probes for monoacylglycerol lipase (MAGL) were synthesized and the most reactive one was applied in labeling of endogenous MAGL in live cells .
Fluorescence Imaging
- Summary of the Application : This compound is used in the synthesis of tetrazine-functionalized fluorogenic probes .
- Methods of Application : They demonstrated the application of (3-methyloxetan-3-yl)methyl carboxylic esters with BODIPY for the synthesis of a BODIPY dye with mono-or di-substituted tetrazines .
- Results or Outcomes : The tetrazine-functionalized dyes are known to act as fluorogenic probes . The preparation of fluorescent bioprobes must include minimal perturbation of the original properties of the biomolecule and the synthetic molecule during their labelling .
Suzuki-Miyaura Cross-Coupling Reactions
- Summary of the Application : This compound is used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The compound is used as a reagent in the reaction .
- Results or Outcomes : The reaction enables the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .
Synthesis of Fluorophores
- Summary of the Application : This compound is used in the synthesis of BODIPY fluorophores .
- Methods of Application : The compound is used as a precursor in the synthesis of BODIPY fluorophores .
- Results or Outcomes : The resulting fluorophores are used as fluorescent probes in various biological applications .
Synthesis of Complex Molecules
- Summary of the Application : This compound is used in the synthesis of complex molecules .
- Methods of Application : The compound is used as a reagent in various reactions, including the synthesis of 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo .
- Results or Outcomes : The resulting complex molecules are used in various applications, including the development of new drugs and materials .
Preparation of Fluorogenic Probes
- Summary of the Application : This compound is used in the preparation of fluorogenic probes .
- Methods of Application : The compound is used as a precursor in the synthesis of fluorogenic probes .
- Results or Outcomes : The resulting fluorogenic probes are used in various biological applications, including imaging and diagnostics .
Safety And Hazards
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
[4-[(3-methyloxetan-3-yl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-11(6-15-7-11)8-16-10-4-2-9(3-5-10)12(13)14/h2-5,13-14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJVQOVXJGZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2(COC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyloxetan-3-YL)methoxyphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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